molecular formula C22H19N3O3S B3653082 5-[(1-ethyl-1H-indol-3-yl)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(1-ethyl-1H-indol-3-yl)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B3653082
M. Wt: 405.5 g/mol
InChI Key: MEZRQZVJBJMURX-FOWTUZBSSA-N
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Description

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are known to have various biological activities and are found in many natural products like indole alkaloids .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, indole derivatives can be synthesized using multicomponent reactions (MCRs). These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including an indole group, a methylene group, and a pyrimidinedione group. The exact structure would need to be determined using techniques such as NMR, IR, and MS spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, indole derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the presence of delocalized π-electrons .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and stability could be predicted using computational methods or determined experimentally .

Future Directions

Indole derivatives are a topic of ongoing research due to their diverse biological activities. Future research could involve synthesizing new derivatives, studying their biological activities, and exploring their potential applications in medicine .

Properties

IUPAC Name

(5E)-5-[(1-ethylindol-3-yl)methylidene]-1-(2-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-3-24-13-14(15-8-4-5-9-17(15)24)12-16-20(26)23-22(29)25(21(16)27)18-10-6-7-11-19(18)28-2/h4-13H,3H2,1-2H3,(H,23,26,29)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZRQZVJBJMURX-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1-ethyl-1H-indol-3-yl)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
5-[(1-ethyl-1H-indol-3-yl)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
5-[(1-ethyl-1H-indol-3-yl)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
5-[(1-ethyl-1H-indol-3-yl)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
5-[(1-ethyl-1H-indol-3-yl)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
5-[(1-ethyl-1H-indol-3-yl)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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